3,5-Dimethyl-2-phenylmorpholine chemical structure elucidation
3,5-Dimethyl-2-phenylmorpholine chemical structure elucidation
An In-Depth Technical Guide to the
Introduction: The Analytical Challenge of Substituted Morpholines
3,5-Dimethyl-2-phenylmorpholine is a substituted morpholine derivative with structural similarities to the phenmetrazine class of compounds, which have historical significance as psychostimulants.[1][2] The precise determination of its chemical structure is a critical prerequisite for understanding its pharmacological activity, metabolism, and potential applications in drug development. The presence of three chiral centers (at C2, C3, and C5) gives rise to multiple stereoisomers, each potentially possessing distinct biological properties. Therefore, a simple confirmation of connectivity is insufficient; a rigorous, multi-technique approach is required to unambiguously define its three-dimensional architecture.
This guide provides a comprehensive, field-proven workflow for the complete structural elucidation of 3,5-Dimethyl-2-phenylmorpholine. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal analytical methods are synthesized to build a self-validating structural hypothesis. The protocols and interpretations described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and other complex small molecules.
Chapter 1: Foundational Analysis via Mass Spectrometry and Infrared Spectroscopy
The initial characterization phase aims to confirm the molecular weight and identify the core functional groups. This establishes the molecular formula and verifies the presence of the expected chemical architecture before proceeding to more complex spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step in any structural elucidation is to confirm the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for generating an accurate mass measurement. This allows for the confident determination of the molecular formula, a critical check against the expected structure. For 3,5-Dimethyl-2-phenylmorpholine (C₁₂H₁₇NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 192.1383 Da.[3]
Experimental Protocol: ESI-QTOF Mass Spectrometry
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode electrospray ionization (ESI).
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.
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MS Scan Parameters (Positive Ion Mode):
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Mass Range: m/z 50 - 500
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Capillary Voltage: 3.5 - 4.0 kV
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Cone Voltage: 20 - 40 V (a low value to minimize in-source fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Calibration: Perform an external calibration immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
Trustworthiness through Tandem MS (MS/MS): To build confidence in the structure, we induce fragmentation and analyze the resulting product ions. The fragmentation pattern serves as a structural fingerprint. This is achieved by selecting the precursor ion (e.g., m/z 192.1) with the quadrupole and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragments are then analyzed by the TOF.[4][5] The fragmentation of morpholine derivatives often involves characteristic ring cleavages.[6][7][8]
Data Presentation: Expected Fragmentation
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Structure of Fragment | Rationale for Cleavage |
| 192.1 | 177.1 | [M+H - CH₃]⁺ | Loss of a methyl group. |
| 192.1 | 105.1 | [C₈H₉]⁺ or [C₆H₅-CH=NH₂]⁺ | Benzylic cleavage, forming a stable tropylium or iminium ion. |
| 192.1 | 91.1 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 192.1 | 77.1 | [C₆H₅]⁺ | Phenyl cation from loss of the entire morpholine ring structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 3,5-Dimethyl-2-phenylmorpholine, we expect to see characteristic absorptions for the N-H bond, C-O-C ether linkage, aromatic C-H, and aliphatic C-H bonds, confirming the core components of the structure.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
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Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Scan: Record the spectrum of the sample.
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Parameters:
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Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3400 | N-H Stretch | Secondary Amine | Confirms the presence of the morpholine nitrogen with a hydrogen atom. |
| 3000 - 3100 | C-H Stretch | Aromatic | Indicates the presence of the phenyl ring. |
| 2850 - 3000 | C-H Stretch | Aliphatic | Corresponds to the methyl and methylene groups on the morpholine ring. |
| 1600, 1450-1500 | C=C Stretch | Aromatic Ring | Further confirmation of the phenyl group. |
| 1100 - 1150 | C-O-C Stretch | Ether | A strong, characteristic band for the morpholine ether linkage. |
Chapter 2: Definitive Connectivity and Stereochemistry via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to determine the relative stereochemistry of the chiral centers. The morpholine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) profoundly influences the NMR spectrum.[11][12][13]
Logical Workflow for NMR Analysis
The following diagram outlines the systematic approach to NMR data acquisition and interpretation for this molecule.
Caption: A logical workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.
-
DEPT-135: This experiment distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is key for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for determining relative stereochemistry.
-
Data Interpretation and Stereochemical Assignment
Structure and Numbering:
Caption: Chemical structure of 3,5-Dimethyl-2-phenylmorpholine.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |
| Phenyl | C-Ar | - | ~135-140 (Quaternary) | HMBC to H2, H-ortho |
| Phenyl | H/C-ortho | ~7.2-7.4 (m) | ~128 | COSY to H-meta; HMBC to C-ipso, C2 |
| Phenyl | H/C-meta | ~7.2-7.4 (m) | ~129 | COSY to H-ortho, H-para |
| Phenyl | H/C-para | ~7.2-7.4 (m) | ~127 | COSY to H-meta |
| 2 | H/C | ~4.0-4.2 (d, J=~8-10 for trans; ~2-4 for cis) | ~80-85 | COSY to H3; HMBC to C-ipso, C6 |
| 3 | H/C | ~2.8-3.2 (m) | ~55-60 | COSY to H2, 3-CH₃; HMBC to C2, C5, 3-CH₃ |
| 3-CH₃ | H/C | ~0.8-1.2 (d, J=~6-7) | ~15-20 | COSY to H3; HMBC to C3, C2 |
| 5 | H/C | ~3.5-4.0 (m) | ~70-75 | COSY to H6, 5-CH₃; HMBC to C3, C6, 5-CH₃ |
| 5-CH₃ | H/C | ~1.0-1.3 (d, J=~6-7) | ~18-22 | COSY to H5; HMBC to C5, C6 |
| 6 | H/C | ~3.6-4.2 (m) | ~65-70 | COSY to H5 |
| 4 | N-H | ~1.5-2.5 (br s) | - | - |
Stereochemistry from NOESY: The key to assigning the relative stereochemistry lies in the NOESY experiment. We must determine the relationship (cis or trans) between the substituents at C2, C3, and C5. Assuming a chair conformation:
-
Cis-relationship: Substituents on the same side of the ring (e.g., both axial or both equatorial) will be physically close and show a NOE correlation.
-
Trans-relationship: Substituents on opposite sides of the ring (e.g., one axial, one equatorial) will be further apart and show a weak or absent NOE correlation.
Caption: Using key NOE correlations to differentiate cis and trans isomers.
By systematically analyzing the NOE correlations between H2, H3, the 3-CH₃ group, H5, and the 5-CH₃ group, a complete 3D model of the relative stereochemistry can be constructed.
Chapter 3: Unambiguous Proof via Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides an exquisite picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state.[14] It is the gold standard for determining bond lengths, bond angles, and both relative and absolute stereochemistry. The primary challenge is often technical: growing a single, diffraction-quality crystal.[15][16][17]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization Screening: The most crucial and empirical step.
-
Method: Slow evaporation is a common starting point.
-
Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, hexane, ethyl acetate, dichloromethane/hexane).
-
Procedure: Dissolve the compound in a minimal amount of a "good" solvent, then add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow the mixture to stand undisturbed, covered with a perforated film to allow for slow evaporation.
-
-
Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) on a goniometer head.
-
Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, leading to higher resolution data.
-
Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spots, solve the phase problem, and build an electron density map.[18]
-
An atomic model is fitted to the electron density map and refined to yield the final structure, including atomic coordinates, bond lengths, angles, and thermal parameters.
-
Trustworthiness and Authoritative Grounding: The result of a successful X-ray experiment is a crystallographic information file (CIF), which contains all the information needed to validate the structure. The final refined structure provides irrefutable proof of the connectivity and the relative arrangement of all atoms in space. If the compound crystallizes in a chiral space group, specialized methods (e.g., anomalous dispersion) can be used to determine the absolute configuration of the stereocenters.
Conclusion: A Synthesis of Orthogonal Data
The structural elucidation of 3,5-Dimethyl-2-phenylmorpholine is a prime example of the necessity of a multi-faceted analytical approach.
-
Mass Spectrometry confirms the elemental composition and provides a fragmentation fingerprint.
-
IR Spectroscopy rapidly verifies the presence of key functional groups.
-
A comprehensive suite of NMR experiments meticulously maps the covalent framework and, crucially, defines the relative stereochemistry of the molecule in solution.
-
X-ray Crystallography , when successful, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state.
By integrating the data from these orthogonal techniques, a scientist can build a self-validating and irrefutable case for the structure of the target molecule. This rigorous approach ensures the scientific integrity required for subsequent research and development in pharmacology, toxicology, and medicinal chemistry.
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